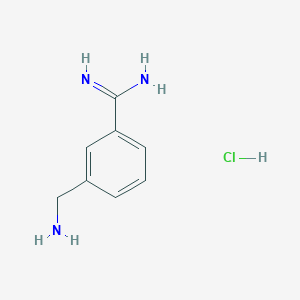
2,6-Dibromo-3,5-difluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-3,5-difluorobenzonitrile is an organic compound with the molecular formula C7HBr2F2N It is a halogenated benzonitrile derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring, along with a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,5-difluorobenzonitrile typically involves halogenation reactions. One common method involves the bromination of 2,6-difluorobenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-3,5-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products Formed
Substitution: Amino or thiol-substituted derivatives.
Reduction: Amines.
Oxidation: Carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
2,6-Dibromo-3,5-difluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-3,5-difluorobenzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the halogen atoms can participate in halogen bonding or other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluorobenzonitrile: Lacks bromine atoms, making it less reactive in certain substitution reactions.
3,5-Dibromo-2,6-difluorobenzonitrile: Similar structure but different substitution pattern, affecting its chemical properties and reactivity.
4-Bromo-2,6-difluorobenzonitrile: Contains only one bromine atom, leading to different reactivity and applications.
Uniqueness
2,6-Dibromo-3,5-difluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in organic synthesis and other applications .
Propiedades
Fórmula molecular |
C7HBr2F2N |
|---|---|
Peso molecular |
296.89 g/mol |
Nombre IUPAC |
2,6-dibromo-3,5-difluorobenzonitrile |
InChI |
InChI=1S/C7HBr2F2N/c8-6-3(2-12)7(9)5(11)1-4(6)10/h1H |
Clave InChI |
KUYGIWDOHKABCY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)Br)C#N)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


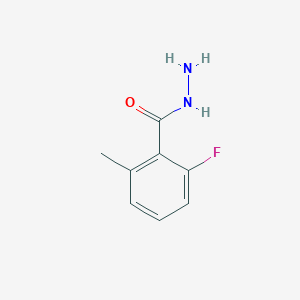
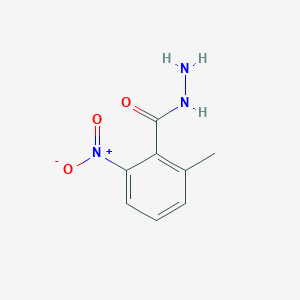


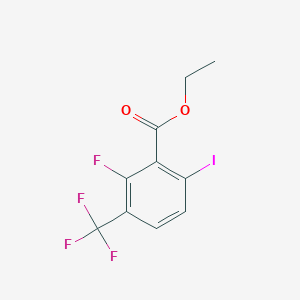
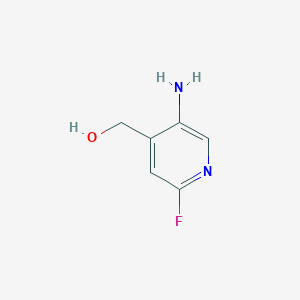
![(Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile](/img/structure/B13670553.png)
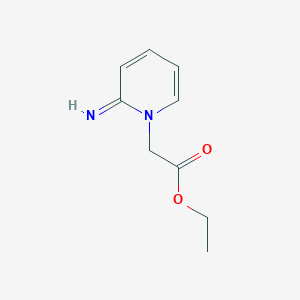
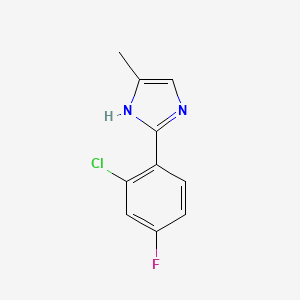
![2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13670558.png)
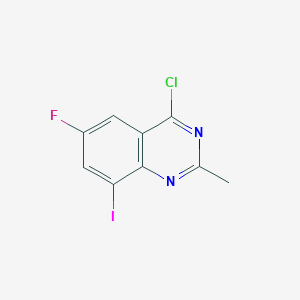
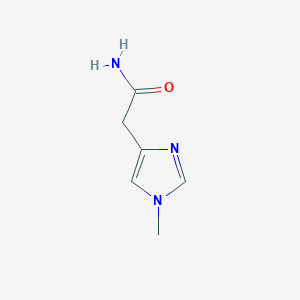
![Benzyl 5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoate](/img/structure/B13670578.png)
